

Toxicological Profile of Methyl p-tert-butylphenylacetate: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Methyl p-tert-butylphenylacetate

Cat. No.: B1297717

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Executive Summary

Methyl p-tert-butylphenylacetate is a synthetic flavoring agent and fragrance ingredient. This technical guide provides a comprehensive overview of its toxicological profile, drawing from available data and assessments from regulatory bodies. Due to a scarcity of publicly available, in-depth toxicological studies on **Methyl p-tert-butylphenylacetate**, this profile incorporates data from structurally related compounds, namely p-tert-butylphenylacetic acid and p-tert-butylphenol, to provide a more complete assessment of potential hazards. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **Methyl p-tert-butylphenylacetate** and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent"^{[1][2]}.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	Methyl 2-(4-tert-butylphenyl)acetate	[2]
CAS Number	3549-23-3	[2]
Molecular Formula	C13H18O2	[2]
Molecular Weight	206.28 g/mol	[2]
Appearance	Colorless to pale yellow liquid	
Odor	Fruity, pleasant	
Solubility	Soluble in organic solvents, less soluble in water	

Toxicological Data

Acute Toxicity

Limited quantitative acute toxicity data for **Methyl p-tert-butylphenylacetate** is available in the public domain. Safety Data Sheets (SDS) for the compound and its close structural analog, p-tert-butylphenylacetic acid, indicate potential for irritation.

Endpoint	Species	Route	Result	Reference
Skin Irritation	Not specified	Dermal	Causes skin irritation (for p-tert-butylphenylacetic acid)	[3]
Eye Irritation	Not specified	Ocular	Causes serious eye irritation (for p-tert-butylphenylacetic acid)	[3]
Respiratory Irritation	Not specified	Inhalation	May cause respiratory irritation (for p-tert-butylphenylacetic acid)	[3]

Genotoxicity

No specific in vivo or in vitro genotoxicity studies for **Methyl p-tert-butylphenylacetate** were identified in the conducted search. The JECFA evaluation, as part of a group of phenethyl alcohol and related esters, did not raise concerns about genotoxicity at current intake levels[1]. To provide insight into potential genotoxic effects, data on the structurally related compound p-tert-butylphenol is presented.

Assay	System	Concentration/ Dose	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	Not specified	Negative	[4]
In vitro Chromosomal Aberration	Rat Lymphocytes	Not specified	Negative	[4]
In vitro Chromosomal Aberration	CHL/IU cells	With metabolic activation	Positive for structural aberrations and polyploidy	[1]

Carcinogenicity

No carcinogenicity studies specifically on **Methyl p-tert-butylphenylacetate** were found. The International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), and the American Conference of Governmental Industrial Hygienists (ACGIH) have not classified **Methyl p-tert-butylphenylacetate** as a carcinogen.

For the related compound, p-tert-butylphenol, a two-stage carcinogenicity study in rats indicated a promoting activity for forestomach carcinogenesis when initiated by N-methyl-N'-nitro-N-nitrosoguanidine[1]. However, there was no evidence of carcinogenesis in manufacturing workers exposed to p-tert-butylphenol[1].

Reproductive and Developmental Toxicity

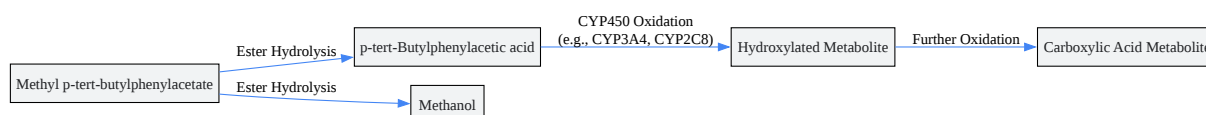
Specific reproductive and developmental toxicity data for **Methyl p-tert-butylphenylacetate** are not readily available. The JECFA evaluation did not indicate reproductive or developmental concerns at current intake levels[1].

For the structural analog p-tert-butylphenol, a combined repeated dose and reproductive/developmental screening toxicity test (OECD TG 422) in rats showed no systemic or reproductive toxicity at doses up to 200 mg/kg/day[1]. A two-generation reproduction study in

rats identified a No-Observed-Adverse-Effect Level (NOAEL) for parental and developmental effects of 70 mg/kg-day, with effects such as reduced body weight gain and litter size observed at higher doses[4].

Metabolism

Detailed metabolic pathways for **Methyl p-tert-butylphenylacetate** are not well-documented in publicly available literature. As an ester, it is anticipated to be hydrolyzed to its corresponding acid, p-tert-butylphenylacetic acid, and methanol. The tert-butyl group may also be a site for metabolism. Studies on other drugs containing a tert-butyl group show that this moiety can be hydroxylated by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C8, leading to further oxidation to a carboxylic acid[5].



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Predicted metabolic pathway of **Methyl p-tert-butylphenylacetate**.

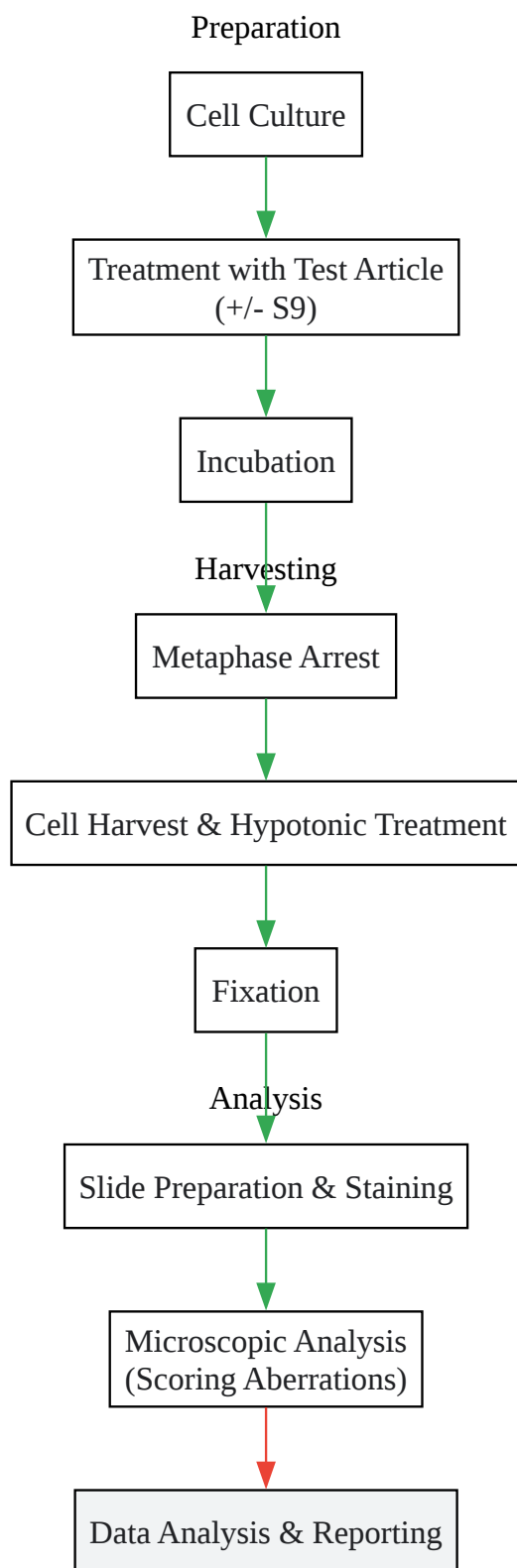
Experimental Protocols

Detailed experimental protocols for studies specifically on **Methyl p-tert-butylphenylacetate** were not available. The following are generalized protocols for key genotoxicity assays, based on OECD guidelines, which would be suitable for evaluating this compound.

In Vitro Mammalian Chromosomal Aberration Test (based on OECD TG 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

- **Cell Culture:** Human peripheral blood lymphocytes or a suitable cell line (e.g., Chinese Hamster Ovary (CHO) cells) are cultured under standard conditions.
- **Treatment:** Duplicate cell cultures are exposed to at least three concentrations of the test article, both with and without an exogenous metabolic activation system (S9 mix). Negative and positive controls are included concurrently.
- **Harvest:** At a predetermined time after treatment (e.g., 1.5-2.0 normal cell cycle lengths), cells are treated with a metaphase-arresting agent (e.g., colcemid).
- **Slide Preparation:** Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides.
- **Analysis:** Chromosomes are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations. At least 200 well-spread metaphases per concentration and control are scored.



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Generalized workflow for an in vitro chromosomal aberration test.

In Vitro Micronucleus Assay (based on OECD TG 487)

This assay detects damage to chromosomes or the mitotic apparatus.

- **Cell Culture and Treatment:** Similar to the chromosomal aberration test, appropriate mammalian cells are cultured and treated with the test substance with and without metabolic activation.
- **Cytokinesis Block:** Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one mitosis.
- **Harvest and Staining:** Cells are harvested, and slides are prepared and stained to visualize the cytoplasm and nuclei.
- **Scoring:** At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The cytotoxicity is also determined, often by calculating the Cytokinesis-Block Proliferation Index (CBPI).

Signaling Pathways

No specific studies detailing the interaction of **Methyl p-tert-butylphenylacetate** with cellular signaling pathways were identified. As an arylalkanoic acid derivative (following hydrolysis), its metabolites could potentially interact with pathways associated with this class of compounds. Some arylalkanoic acids are known to act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes[6]. However, there is no evidence to suggest that **Methyl p-tert-butylphenylacetate** or its primary metabolite share this activity. Further research would be needed to explore any potential effects on cellular signaling.

Conclusion

The available toxicological data for **Methyl p-tert-butylphenylacetate** is limited. The most comprehensive evaluation comes from JECFA, which, based on the available data for a group of related substances, concluded that it does not pose a safety concern at current intake levels as a flavoring agent. Data from structurally similar compounds suggest a potential for skin, eye, and respiratory irritation. While one in vitro chromosomal aberration study on a related compound showed a positive result with metabolic activation, other genotoxicity assays were negative. There is no significant evidence to suggest that **Methyl p-tert-butylphenylacetate** is

carcinogenic or a reproductive/developmental toxicant at relevant exposure levels. Further studies, particularly on genotoxicity and repeated-dose toxicity of the compound itself, would be beneficial for a more definitive toxicological profile.

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